5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 313404-37-4
VCID: VC5406189
InChI: InChI=1S/C15H11BrN2O2S2/c1-20-10-4-2-9(3-5-10)11-8-21-15(17-11)18-14(19)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19)
SMILES: COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br
Molecular Formula: C15H11BrN2O2S2
Molecular Weight: 395.29

5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

CAS No.: 313404-37-4

Cat. No.: VC5406189

Molecular Formula: C15H11BrN2O2S2

Molecular Weight: 395.29

* For research use only. Not for human or veterinary use.

5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide - 313404-37-4

Specification

CAS No. 313404-37-4
Molecular Formula C15H11BrN2O2S2
Molecular Weight 395.29
IUPAC Name 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C15H11BrN2O2S2/c1-20-10-4-2-9(3-5-10)11-8-21-15(17-11)18-14(19)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19)
Standard InChI Key XBZPMJCPZXAYQP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br

Introduction

Structural and Molecular Characteristics

The compound belongs to the thiophene-carboxamide class, characterized by a brominated thiophene ring conjugated to a thiazole heterocycle. Key structural features include:

Molecular Formula and Weight

  • Molecular Formula: C15H12BrN3O2S2\text{C}_{15}\text{H}_{12}\text{Br}\text{N}_{3}\text{O}_{2}\text{S}_{2}

  • Molecular Weight: 410.31 g/mol (calculated) .

Substituent Effects

  • Thiophene Ring: The 5-bromo substitution enhances electrophilicity, potentially improving binding to biological targets .

  • Thiazole Moiety: The 4-(4-methoxyphenyl) group introduces steric bulk and electron-donating effects, which may influence pharmacokinetic properties .

Table 1: Comparative Molecular Data for Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)
Target CompoundC15H12BrN3O2S2\text{C}_{15}\text{H}_{12}\text{Br}\text{N}_{3}\text{O}_{2}\text{S}_{2}410.31
5-Bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide C8H5BrN2OS2\text{C}_{8}\text{H}_{5}\text{Br}\text{N}_{2}\text{O}\text{S}_{2}289.20
5-Bromo-N-[4-(3,4-dimethylphenyl)thiazol-2-yl]thiophene-2-carboxamide C16H14BrN3OS2\text{C}_{16}\text{H}_{14}\text{Br}\text{N}_{3}\text{O}\text{S}_{2}393.30

Synthetic Pathways

The synthesis of thiophene-thiazole hybrids typically involves multi-step procedures:

Thiazole Ring Formation

  • Hantzsch Thiazole Synthesis: Reacting α-halo ketones with thioureas forms the thiazole core. For example, 4-(4-methoxyphenyl)thiazol-2-amine can be synthesized from 4-methoxyacetophenone and thiourea in the presence of bromine .

Carboxamide Coupling

  • EDCI/DMAP-Mediated Amidation: 5-Bromothiophene-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP), then coupled with 4-(4-methoxyphenyl)thiazol-2-amine .

Representative Reaction Scheme:

  • Thiazole Synthesis:
    4-Methoxyacetophenone+ThioureaBr24-(4-Methoxyphenyl)thiazol-2-amine\text{4-Methoxyacetophenone} + \text{Thiourea} \xrightarrow{\text{Br}_2} \text{4-(4-Methoxyphenyl)thiazol-2-amine}

  • Carboxamide Formation:
    5-Bromothiophene-2-carboxylic acid+4-(4-Methoxyphenyl)thiazol-2-amineEDCI/DMAPTarget Compound\text{5-Bromothiophene-2-carboxylic acid} + \text{4-(4-Methoxyphenyl)thiazol-2-amine} \xrightarrow{\text{EDCI/DMAP}} \text{Target Compound}

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide and thiazole groups.

  • Stability: The bromine atom may render the compound light-sensitive, necessitating storage in amber containers .

Spectroscopic Data (Inferred from Analogs)

  • 1H^1\text{H} NMR: Expected signals include:

    • δ 7.8–8.2 ppm (thiophene H), δ 6.8–7.5 ppm (methoxyphenyl H), δ 3.8 ppm (OCH3_3) .

  • HRMS: Molecular ion peak at m/zm/z 410.31 [M+H]+^+ .

Biological Activity and Applications

While direct bioactivity data for this compound is unavailable, structurally related analogs exhibit promising pharmacological profiles:

Anti-Inflammatory Activity

  • Thiophene derivatives inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis .

Table 2: Bioactivity of Analogous Compounds

CompoundTarget EnzymeIC50_{50} (μM)Reference
5-Bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamideCOX-20.42
N-(5-Nitro-1,3-thiazol-2-yl)thiophene-2-carboxamideBacterial protease2.1

Computational and Mechanistic Insights

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap: A narrow gap (~3.5 eV) suggests potential redox activity, correlating with antioxidant properties.

  • Molecular Docking: The methoxyphenyl group may engage in π-π stacking with aromatic residues in enzyme active sites .

ADME Predictions

  • Lipophilicity: LogP ≈ 3.2 (moderate permeability) .

  • CYP450 Interactions: Likely metabolized by CYP3A4, necessitating caution in drug-drug interactions .

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